![molecular formula C16H11Cl2N3O2 B3827360 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B3827360.png)
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide
Overview
Description
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DCAH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCAH is a hydrazide derivative that has been shown to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its versatility in the laboratory. It can be easily synthesized and purified, making it a readily available tool for investigating various biochemical and physiological processes. However, one limitation of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its potential toxicity. Studies have shown that high concentrations of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can be toxic to cells, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One area of interest is its potential applications in the development of new antibiotics. With the rise of antibiotic-resistant bacteria, there is a growing need for new antibiotics that can effectively treat these infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Overall, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been widely studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-5-3-6-14(18)12(13)9-20-21-16(22)10-23-15-7-2-1-4-11(15)8-19/h1-7,9H,10H2,(H,21,22)/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELQVQNDORWKS-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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